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October 29, 2025

This document provides a detailed overview of the chemical properties and biological activity of

Ibr-7, a novel derivative of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. While a

comprehensive synthesis protocol for Ibr-7 is not publicly available, this guide consolidates the

current understanding of its structure and its effects on cancer cell signaling pathways.

Chemical Structure and Properties
Ibr-7 is a synthetic derivative of ibrutinib, designed to enhance its cytotoxic effects against

certain cancer types. Its chemical identity is defined by the following properties:
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Property Value Source

IUPAC Name

(R)-1-(3-(4-Amino-3-(5-

phenoxypyridin-2-yl)-1H-

pyrazolo[3,4-d]pyrimidin-1-

yl)piperidin-1-yl)-2-bromoprop-

2-en-1-one

[1]

Chemical Formula C24H22BrN7O2 [1]

Molecular Weight 520.39 g/mol [1]

Exact Mass 519.1018 [1]

CAS Number Not Available [1]

SMILES Code
C=C(Br)C(N1C--INVALID-

LINK--CCC1)=O
[2]

Elemental Analysis:

Carbon (C): 55.39%[1]

Hydrogen (H): 4.26%[1]

Bromine (Br): 15.35%[1]

Nitrogen (N): 18.84%[1]

Oxygen (O): 6.15%[1]

Synthesis of Ibr-7
Detailed information regarding the synthesis route and characterization of Ibr-7 has been noted

to be part of a future publication and is not currently available in the public domain.[3]

Biological Activity and Mechanism of Action
Ibr-7 has demonstrated enhanced anti-cancer activity against non-small cell lung cancer

(NSCLC) cells compared to its parent compound, ibrutinib.[3] The primary mechanism for this
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increased cytotoxicity is the significant suppression of the mammalian target of Rapamycin

complex 1 (mTORC1)/S6 signaling pathway.[1] This pathway is a critical regulator of cell

growth, proliferation, and survival. While ibrutinib has a slight effect on this pathway, Ibr-7
induces a more dramatic suppression.[1]

The inhibition of the mTORC1/S6 pathway by Ibr-7 leads to caspase-dependent apoptosis in

NSCLC cells.[3]
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Caption: Ibr-7 inhibits the mTORC1 signaling pathway, leading to apoptosis.
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Experimental Protocols (Biological Assays)
The following protocols are based on the methodologies described in the study by Zhang et al.

(2019) to evaluate the biological activity of Ibr-7.[3]

Cell Culture and Treatment
Cell Lines: A549, H460, H1975, and PC-9 non-small cell lung cancer (NSCLC) cell lines

were used.

Culture Conditions: Cells were maintained in an appropriate culture medium supplemented

with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C

with 5% CO2.

Treatment: For experimental assays, cells were treated with varying concentrations of Ibr-7
or the parent compound, ibrutinib, for specified durations (e.g., 24 or 48 hours).

Cell Viability Assay (CCK-8)
Objective: To determine the dose-dependent inhibitory effect of Ibr-7 on the proliferation of

NSCLC cells.

Procedure:

Seed cells in 96-well plates and allow them to adhere overnight.

Treat the cells with a range of concentrations of Ibr-7 or ibrutinib for 48 hours.

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period.

Measure the absorbance at the appropriate wavelength using a microplate reader to

determine cell viability.

Apoptosis Assay (Flow Cytometry)
Objective: To quantify the induction of apoptosis in NSCLC cells following treatment with Ibr-
7.

Procedure:
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Treat A549 and H1975 cells with Ibr-7 for 24 hours.

Harvest and wash the cells with a binding buffer.

Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's

protocol.

Analyze the stained cells using a flow cytometer to differentiate between viable, early

apoptotic, late apoptotic, and necrotic cells.

Western Blotting
Objective: To analyze the effect of Ibr-7 on the phosphorylation status of proteins in the

Akt/mTOR signaling pathway.

Procedure:

Treat A549 and H1975 cells with the indicated concentrations of Ibr-7 for 8 hours.

Lyse the cells to extract total proteins.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies against phosphorylated and total proteins of

interest (e.g., p-EGFR, Akt, mTOR, S6).

Incubate with a corresponding secondary antibody and visualize the protein bands using

an appropriate detection system.
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Caption: Workflow for the biological evaluation of Ibr-7.

Conclusion
Ibr-7 is a promising derivative of ibrutinib with enhanced cytotoxic activity against NSCLC cells,

mediated through the potent inhibition of the mTORC1/S6 signaling pathway. While the detailed

synthesis protocol remains to be published, the available data on its chemical structure and

biological activity provide a strong foundation for further research and development. The

experimental protocols outlined in this guide can serve as a reference for the continued

investigation of Ibr-7 and similar compounds in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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